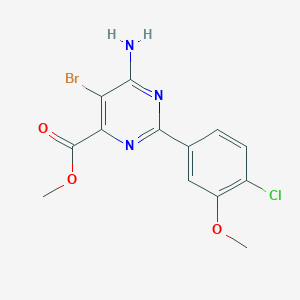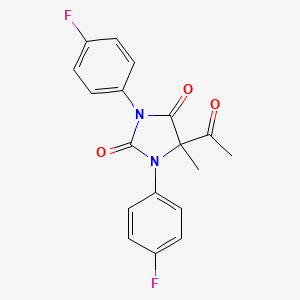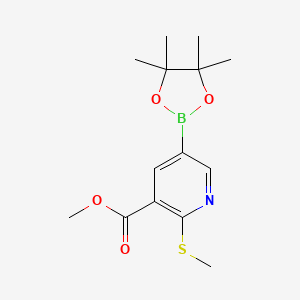
1,1,2,2-Tetrachloro-1,2-dinitroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrachloro-1,2-dinitroethane is a chlorinated nitroalkane with the chemical formula C2Cl4N2O4. It is known for its potent lachrymatory (tear-producing) and pulmonary effects, making it significantly more toxic than chloropicrin . This compound is primarily used as a fumigant due to its high toxicity .
Vorbereitungsmethoden
1,1,2,2-Tetrachloro-1,2-dinitroethane is synthesized through the nitration of tetrachloroethylene. The nitration process involves the use of dinitrogen tetroxide or fuming nitric acid as nitrating agents . The reaction conditions typically require controlled temperatures and the presence of a solvent to facilitate the reaction.
Analyse Chemischer Reaktionen
1,1,2,2-Tetrachloro-1,2-dinitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of different chlorinated and nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium hydroxide for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrachloro-1,2-dinitroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated and nitro compounds.
Biology: Due to its toxic properties, it is studied for its effects on biological systems, particularly its impact on respiratory and ocular tissues.
Medicine: Research into its toxicological effects helps in understanding the mechanisms of chemical warfare agents and developing antidotes.
Industry: It is used as a fumigant to control pests in agricultural settings.
Wirkmechanismus
The toxic effects of 1,1,2,2-Tetrachloro-1,2-dinitroethane are primarily due to its ability to produce reactive oxygen species (ROS) and disrupt cellular function. The compound targets the respiratory system, causing irritation and damage to the pulmonary tissues. It also affects the eyes, leading to severe tearing and discomfort. The molecular pathways involved include oxidative stress and inflammation, which contribute to its toxic effects.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrachloro-1,2-dinitroethane can be compared with other chlorinated nitroalkanes such as:
Chloropicrin: Less toxic than this compound but also used as a fumigant.
Trifluoronitrosomethane: Another toxic compound with similar lachrymatory effects.
Trichloronitrosomethane: Shares similar chemical properties and uses but differs in toxicity levels.
This compound stands out due to its higher toxicity and effectiveness as a fumigant, making it a compound of interest in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
67226-85-1 |
|---|---|
Molekularformel |
C2Cl4N2O4 |
Molekulargewicht |
257.8 g/mol |
IUPAC-Name |
1,1,2,2-tetrachloro-1,2-dinitroethane |
InChI |
InChI=1S/C2Cl4N2O4/c3-1(4,7(9)10)2(5,6)8(11)12 |
InChI-Schlüssel |
VDUMCAJVLOJOCK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C([N+](=O)[O-])(Cl)Cl)([N+](=O)[O-])(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


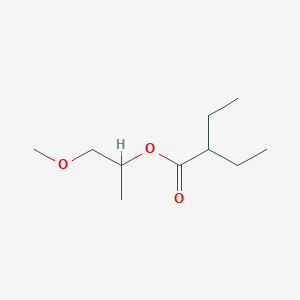
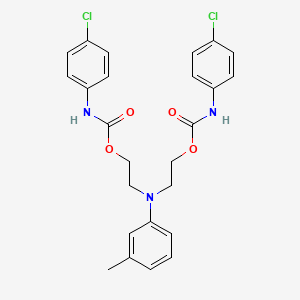
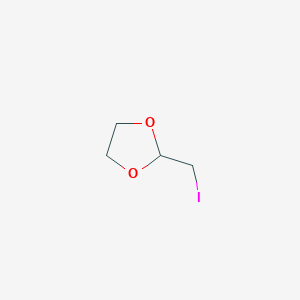

![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)
![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)

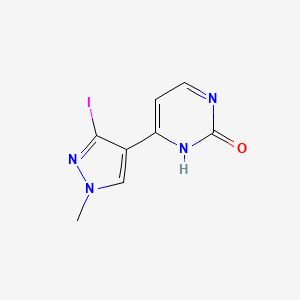
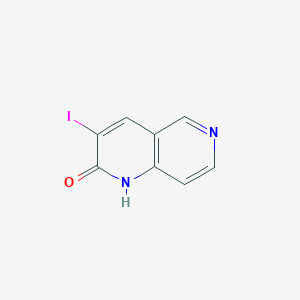
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)
